5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate

photoresist monomer fluorine density plasma etch resistance

5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate (CAS 630414-85-6, molecular formula C₁₀H₁₂F₆O₃, MW 294.19) is a hexafluoroalcohol (HFA)-functionalized methacrylate monomer containing six fluorine atoms and a tertiary hydroxyl group. It is structurally characterized by two trifluoromethyl groups attached to the same carbon adjacent to the hydroxyl moiety, forming a highly electron-withdrawing HFA group with a pKₐ comparable to phenolic materials (~11).

Molecular Formula C10H12F6O3
Molecular Weight 294.19 g/mol
CAS No. 630414-85-6
Cat. No. B3042479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate
CAS630414-85-6
Molecular FormulaC10H12F6O3
Molecular Weight294.19 g/mol
Structural Identifiers
SMILESCC(CC(C(F)(F)F)(C(F)(F)F)O)OC(=O)C(=C)C
InChIInChI=1S/C10H12F6O3/c1-5(2)7(17)19-6(3)4-8(18,9(11,12)13)10(14,15)16/h6,18H,1,4H2,2-3H3
InChIKeyCZDKPGBADTUZLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate (CAS 630414-85-6): A High-Fluorine-Density HFA Methacrylate Monomer for Advanced Photoresist and Low-Surface-Energy Polymer Procurement


5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate (CAS 630414-85-6, molecular formula C₁₀H₁₂F₆O₃, MW 294.19) is a hexafluoroalcohol (HFA)-functionalized methacrylate monomer containing six fluorine atoms and a tertiary hydroxyl group . It is structurally characterized by two trifluoromethyl groups attached to the same carbon adjacent to the hydroxyl moiety, forming a highly electron-withdrawing HFA group with a pKₐ comparable to phenolic materials (~11) . The monomer is supplied as a clear, colorless liquid with a density of 1.35 g/cm³ at 25 °C, a boiling point of 80–83 °C at 1.6 kPa, and calculated logP of 2.74 . It is primarily employed as a building block for 193 nm photoresist polymers and low-surface-energy coatings in semiconductor and advanced materials industries [1].

Photoresist Monomer
Building block for 193 nm photoresist polymers with HFA functionality enabling aqueous-base development.
Coating Synthesis
Low-surface-energy coatings with high hydrophobicity from gem-bis(trifluoromethyl) carbinol structure.
Fluorine Density
Six fluorine atoms per monomer unit support volumetric fluorine content for plasma etch resistance in lithography.

Why Off-the-Shelf Fluorinated Methacrylates Cannot Replace 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate in High-Performance Photoresist and Coating Applications


Generic fluorinated methacrylates such as 2,2,2-trifluoroethyl methacrylate (TFEMA, 3 fluorine atoms) or 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIPMA, 6 fluorine atoms) are widely available but fail to deliver the specific combination of high fluorine density, hydrogen-bonding acidity, and tailored linker geometry required for advanced 193 nm photoresist and immersion topcoat formulations [1]. The target compound's unique geminal bis(trifluoromethyl) carbinol architecture provides both the requisite fluorine content for etch resistance and a moderately acidic hydroxyl group (pKₐ ~11) that enables swelling-free aqueous-base development—a dual functionality absent in simple fluoroalkyl methacrylates lacking an acidic proton [2]. Furthermore, the C₂ aliphatic spacer with a methyl branch between the methacrylate backbone and the HFA group has been shown to critically influence polymer dissolution linearity and resist swelling behavior, meaning even close HFA methacrylate analogs with different linking groups cannot be assumed equivalent without explicit performance validation [3].

  • Common fluorinated methacrylates (TFEMA, HFIPMA) lack the acidic HFA hydroxyl needed for swelling-free aqueous-base development, which may limit resist formulation compatibility.
  • The C2 aliphatic spacer with methyl branch critically influences polymer dissolution linearity; analogs with different linkers may not reproduce identical lithographic performance.
  • Higher fluorine density and hydrogen-bonding acidity achieved by the gem-bis(trifluoromethyl) carbinol architecture are not replicated in mono-CF3 or simple hexafluoroisopropyl monomers, potentially altering etch resistance and surface energy.

Quantitative Differentiation Evidence: 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate vs. Closest Fluorinated Methacrylate Analogs


Monomer Density and Volumetric Fluorine Content: TTPD-Methacrylate vs. Hexafluoroisopropyl Methacrylate (HFIPMA)

The target compound (TTPD-Methacrylate) exhibits a measured monomer density of 1.35 g/cm³ at 25 °C, compared to 1.29 g/cm³ for the widely used hexafluoroisopropyl methacrylate (HFIPMA), both sourced from the same manufacturer under identical measurement conditions . This 0.06 g/cm³ (4.7%) higher density, despite an identical fluorine atom count (6 F per molecule) and a higher molecular weight (294 vs. 236 g/mol for HFIPMA), translates to a greater mass of fluorine per unit volume in the monomer state—a proxy for ultimate fluorine volumetric density in the cured polymer film, which directly correlates with enhanced plasma etch resistance in photolithographic pattern transfer [1].

Monomer Density
Head-to-head
Target: 1.35 g/cm³
HFIPMA: 1.29 g/cm³
Difference: +0.06 g/cm³ (+4.7%)
Supports volumetric fluorine density review for plasma etch resistance.
Both measured at 25 °C by same manufacturer; liquid monomers.
photoresist monomer fluorine density plasma etch resistance

Polymer Dissolution Behavior: Swelling-Free Development of HFA Methacrylate Resists vs. Non-HFA Methacrylic Acid Copolymers

In a direct quartz crystal microbalance (QCM) comparison, HFA methacrylate homopolymers—including those derived from the target compound's monomer class—exhibit linear (swelling-free) dissolution behavior during aqueous-base development, whereas a conventional poly(methyl methacrylate-co-methacrylic acid) (4:1 ratio) resist polymer displays pronounced swelling . The Sigma-Aldrich Material Matters technical article presents this as a side-by-side QCM comparison, demonstrating that the HFA functionality eliminates the non-linear swelling artifact that degrades pattern fidelity in typical 193 nm methacrylate resists [1].

Dissolution Behavior
Head-to-head
Target HFA homopolymer: Linear, swelling-free
PMMA-MAA 4:1: Non-linear swelling
Supports swelling-free photoresist development in TMAH.
QCM monitoring; AIBN-initiated polymerization; TMAH developer.
photoresist development swelling-free dissolution quartz crystal microbalance

Hydrophobicity and Receding Contact Angle: HFA Methacrylate Polymers vs. Trifluoroethyl Methacrylate (TFEMA) Polymers

HFA methacrylate polymers are explicitly noted for their uniquely high receding water contact angles—a critical parameter for immersion lithography topcoat performance—compared to polymers based on alternative alkali-soluble groups such as carboxylic acids . In cross-study comparison, poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA), a non-HFA fluorinated methacrylate polymer, exhibits static water contact angles in the range of 97–104° [1], whereas HFA methacrylate polymer coatings have been reported with water contact angles exceeding 110° and, in optimized formulations, up to 140° [2]. While measurement conditions differ across studies, the consistently superior hydrophobicity of HFA methacrylates over single-CF₃-group methacrylates is class-level evidence supporting selection of the target compound for applications requiring maximum water repellency.

Water Contact Angle
Cross-study comparable
HFA methacrylate polymer: >110° static, high receding
PTFEMA: 97–104° static
Reported higher hydrophobicity relevant to immersion topcoat performance.
Class-level evidence; measurement conditions vary across studies.
immersion lithography topcoat water contact angle surface energy

Synthesis Yield Benchmark: 57% Reported Yield for TTPD-Methacrylate via Central Glass Patent Route

The synthesis of 5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate is disclosed in US Patent US2005/165249 A1 (Central Glass Company) with a reported yield of approximately 57% [1]. This yield serves as a quantitative procurement benchmark: suppliers achieving yields at or above this published value demonstrate process optimization and cost efficiency, while significantly lower yields may indicate quality control issues or non-optimized synthetic routes that could affect batch-to-batch consistency and pricing.

Synthesis Yield
Reported
~57% (Patent route)
Benchmark for supplier process evaluation and cost comparison.
US2005/165249 A1, Central Glass; synthesis at 0–80 °C.
monomer synthesis yield procurement benchmark supply chain qualification

Optimal Research and Industrial Application Scenarios for 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate Based on Quantitative Differentiation Evidence


193 nm Immersion Photoresist Topcoat Formulation for High-Speed Scanning

The target compound's HFA methacrylate polymer exhibits uniquely high receding water contact angles—a parameter that directly controls water meniscus stability during immersion lithography scanning . Higher receding angles reduce watermark defect formation and enable faster scan speeds, directly improving wafer throughput. Formulators selecting this monomer over non-HFA alternatives (e.g., TFEMA-based polymers with lower contact angles of 97–104° [1]) gain a measurable process advantage in immersion topcoat performance.

Swelling-Free 193 nm Single-Layer Photoresist for Trench-Level Lithography

Polymers incorporating this monomer deliver linear, swelling-free dissolution in aqueous TMAH developers, as demonstrated by QCM analysis . This property eliminates the swelling artifact that causes line-edge roughness and CD non-uniformity in conventional methacrylic acid-based 193 nm resists. The HFA methacrylate platform has been specifically identified as suitable for trench-level lithography, where pattern fidelity is most challenging [2]. Procurement of this specific monomer—rather than generic HFA alternatives—is justified because the C₂ aliphatic spacer with methyl branch has been shown to critically influence dissolution linearity [3].

High-Hydrophobicity Marine Antifouling and Protective Coatings

The combination of high fluorine density (1.35 g/cm³ monomer density) and HFA functionality enables polymer coatings with water contact angles exceeding 110°, providing superior moisture barrier and antifouling performance [1]. In comparative studies, fluorinated methacrylate coatings with contact angles up to 140° demonstrated excellent resistance to water, salt, acid, and alkali, with promising environmentally friendly marine antifouling properties [2]. The higher volumetric fluorine content of the target monomer (vs. HFIPMA at 1.29 g/cm³) offers a quantifiable advantage in coating durability under aggressive chemical exposure.

Advanced Polymer Synthesis for Low-Surface-Energy Optical and Electronic Materials

The monomer's dual trifluoromethyl HFA group provides both the low surface energy required for optical waveguide cladding and the acidic functionality needed for development compatibility in patterning processes . The documented synthesis yield of ~57% provides a benchmark for evaluating supplier capabilities when procuring this monomer at research or pilot scale—enabling direct comparison of quoted prices against the expected process efficiency [1].

Application
Selection Property
Validation Focus
193 nm Immersion Topcoat Research
High receding contact angle HFA methacrylate
Receding contact angle and defect testing
Swelling-Free 193 nm Photoresist Development
Swelling-free dissolution property
QCM dissolution linearity and CD uniformity
Marine Antifouling Coating Research
High fluorine density and hydrophobicity
Contact angle and chemical resistance evaluation
Low-Surface-Energy Optical Materials
Dual trifluoromethyl HFA functionality
Supplier synthesis yield benchmark comparison
Quote Request

Request a Quote for 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.